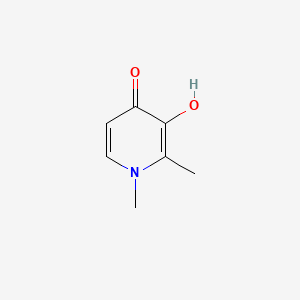







|
REACTION_CXSMILES
|
[CH3:1][C:2]1O[CH:7]=[CH:6][C:4](=[O:5])[C:3]=1[OH:9].[NH2:10][CH3:11]>>[CH3:1][C:2]1[N:10]([CH3:11])[CH:7]=[CH:6][C:4](=[O:5])[C:3]=1[OH:9]
|




|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
in distilled
|
|
Type
|
CUSTOM
|
|
Details
|
degassed H2O
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 12 hours
|
|
Duration
|
12 h
|
|
Type
|
CUSTOM
|
|
Details
|
The excess methyl amine was removed under reduced pressure
|
|
Type
|
CONCENTRATION
|
|
Details
|
the brown mixture was carefully concentrated to a volume of approximately 200 ml
|
|
Type
|
ADDITION
|
|
Details
|
Reagent grade acetone (50 ml) was added to this brown suspension
|
|
Type
|
FILTRATION
|
|
Details
|
the solid recovered by filtration
|
|
Type
|
WASH
|
|
Details
|
The solid was washed with 1200 ml of acetone
|
|
Type
|
CUSTOM
|
|
Details
|
to dry
|
|
Type
|
ADDITION
|
|
Details
|
To this crude solid was added 2 g of Norite and 2 g of Celite 545 (fisher Scientific, Pittsburgh, Pa.)
|
|
Type
|
DISSOLUTION
|
|
Details
|
the crude solid was dissolved in a minimal amount of hot water
|
|
Type
|
CUSTOM
|
|
Details
|
The Celite/Norite matrix was removed from the solution by filtration
|
|
Type
|
FILTRATION
|
|
Details
|
The pure crystalline compound was recovered by filtration
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=O)C=CN1C)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 29.8 g | |
| YIELD: PERCENTYIELD | 54% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |